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Compound of Interest

Compound Name: 2-(Benzyloxy)-3-methylphenol

CAS No.: 150710-99-9

Cat. No.: B3242267

Get Quote

Executive Summary
2-Benzyloxy-3-methylphenol (CAS: 150710-99-9) is a lipophilic phenolic ether used primarily as

a regioselective intermediate in the synthesis of 1,4-benzodioxane derivatives.[1] Its

physicochemical behavior is dominated by the competition between the hydrophobic

benzyl/methyl motifs and the hydrogen-bond-donating phenolic hydroxyl group.

This guide provides a definitive solubility landscape, validated purification protocols, and

solvent selection criteria to ensure high-yield recovery during organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9][10]
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Property Specification

Systematic Name 2-(Benzyloxy)-3-methylphenol

Molecular Formula C₁₄H₁₄O₂

Molecular Weight 214.26 g/mol

Predicted LogP ~3.5 – 3.9 (Highly Lipophilic)

Physical State
Viscous oil or low-melting solid (approx.[1] mp <

50°C)

Acidity (pKa) ~10.0 (Phenolic OH)

Key Functional Groups
Phenol (Polar, H-donor), Benzyl Ether

(Lipophilic), Methyl (Lipophilic)

Structural Implications on Solubility
The molecule features a "Janus-faced" polarity. The benzyloxy group at the ortho position

creates significant steric bulk and lipophilicity, shielding the polar core. Consequently, the

compound exhibits poor water solubility but high affinity for chlorinated and aromatic solvents.

Solubility Landscape
The following data aggregates experimental observations from synthesis workflows (e.g.,

Baeyer-Villiger oxidation workups) and structure-property relationship (SPR) predictions.

Organic Solvent Compatibility Table[1]
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Solvent Class Solvent Solubility Rating Mechanistic Insight

Chlorinated
Dichloromethane

(DCM)

Excellent (>100

mg/mL)

Primary extraction

solvent.[1] Dipole-

dipole interactions

stabilize the ether

linkage.

Chlorinated Chloroform Excellent

Ideal for NMR

analysis; prevents

aggregation.[1]

Polar Aprotic Ethyl Acetate Good

Standard solvent for

chromatography.[1]

Soluble but less

efficient than DCM for

extraction.

Polar Aprotic Acetone Good

Dissolves readily;

useful for low-temp

crystallization

attempts.[1]

Polar Protic Methanol / Ethanol Good

Soluble due to H-

bonding with phenolic

OH.[1] Used as

reaction medium (e.g.,

hydrogenolysis).[2][3]

[4]

Aromatic Toluene Moderate to Good

Soluble at elevated

temperatures; useful

for azeotropic drying.

[1]

Alkanes n-Hexane / Pentane Low / Poor

Acts as an anti-

solvent.[1] Used to

precipitate impurities

or in chromatography

gradients.
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Aqueous Water (pH 7) Insoluble
Hydrophobic effect

dominates.[1]

Aqueous Water (pH > 12) Soluble

Deprotonation forms

the phenolate anion

(Ar-O⁻), granting

water solubility.[1]

Thermodynamic Solubility Logic
In Alcohols: The phenolic hydroxyl group acts as a hydrogen bond donor, allowing solvation

in MeOH/EtOH. However, the large hydrophobic benzyl tail limits solubility in water-rich

alcohol mixtures.

In Hydrocarbons: The benzyl and methyl groups provide Van der Waals handles for toluene

interaction. In pure hexane, the polarity of the phenol group leads to phase separation (oiling

out).

Experimental Protocols
Protocol A: Liquid-Liquid Extraction (Workup)
Context: Isolating the compound from an aqueous reaction quench.

Quench: Dilute the reaction mixture with water. If acidic byproducts are present, use

saturated NaHCO₃.

Solvent Choice: Use Dichloromethane (DCM).

Rationale: DCM has high density and excellent solubilizing power for the benzyloxy

moiety, ensuring rapid phase transfer.

Procedure:

Extract the aqueous layer 3x with DCM.

Wash combined organics with brine to remove residual water/salts.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://en.wikipedia.org/wiki/M-Cresol
https://en.wikipedia.org/wiki/M-Cresol
https://en.wikipedia.org/wiki/M-Cresol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3242267?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry over anhydrous MgSO₄ (sodium sulfate is also acceptable but slower).

Concentration: Evaporate solvent under reduced pressure (< 40°C) to obtain the crude

oil/solid.

Protocol B: Purification via Column Chromatography
Context: Separating the product from non-polar side products (e.g., benzyl chloride) or polar

impurities.

Stationary Phase: Silica Gel (SiO₂, 230-400 mesh).

Mobile Phase:n-Hexane : Ethyl Acetate gradient.

Start: 95:5 (Hex:EtOAc) to elute non-polar impurities.

Product Elution: Typically elutes between 90:10 and 80:20 Hex:EtOAc.

TLC Visualization: UV active (254 nm). The phenol group may also stain with KMnO₄ or p-

Anisaldehyde dip.

Protocol C: Recrystallization (If Solid)
Note: If the compound persists as an oil, use this method to induce crystallization.[1]

Solvent System:Ethanol / Water or Hexane / Ethyl Acetate.[1]

Procedure:

Dissolve crude mass in minimum hot Ethanol (approx. 50°C).

Add warm water dropwise until persistent turbidity is observed.[1]

Allow to cool slowly to Room Temperature, then 4°C.

Troubleshooting: If "oiling out" occurs, seed with a crystal of pure compound or scratch the

glass surface.

Visualizing the Solubility Workflow
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The following diagram illustrates the decision logic for solvent selection during processing.

Crude 2-Benzyloxy-3-methylphenol

Physical State?

Viscous Oil

If Oil

Impure Solid

If Solid

Silica Chromatography
Solvent: Hexane/EtOAc (9:1)

Purify

Recrystallization
Solvent: EtOH/H2O or Hex/EtOAc

Purify

Aqueous Workup
Solvent: DCM (Preferred)

Evaporation

Synthesis Reaction
(e.g., Baeyer-Villiger)

Quench

Click to download full resolution via product page

Figure 1: Decision matrix for processing 2-benzyloxy-3-methylphenol based on physical state

and purity requirements.
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Applications & Handling
Synthesis Intermediate: Used to synthesize (S)-2-tosyloxymethyl-8-methyl-1,4-

benzodioxane, a key scaffold for adrenergic receptor antagonists.[1]

Stability: The benzyl ether is stable to basic conditions but sensitive to strong acids

(cleavage to catechol) and hydrogenation (cleavage to toluene + phenol). Avoid acidic

solvents like acetic acid unless deprotection is intended.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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